3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone

Description

Nomenclature and structural identification

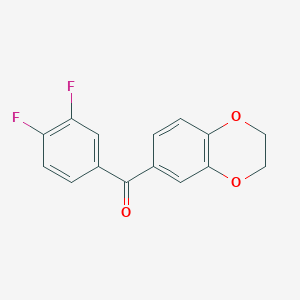

3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone exists as a complex aromatic ketone featuring dual ring systems with distinct substitution patterns. The systematic nomenclature reflects the precise positioning of functional groups, with the 3,4-difluoro designation indicating fluorine atoms at the meta and para positions of one benzene ring, while the 3',4'-(ethylenedioxy) notation describes the ethylenedioxy bridge spanning positions 3 and 4 of the second aromatic ring. Alternative nomenclature systems identify this compound as (3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, highlighting the ketone linkage between the fluorinated phenyl group and the benzodioxin moiety.

The molecular structure encompasses fifteen carbon atoms, ten hydrogen atoms, two fluorine atoms, and three oxygen atoms, yielding the molecular formula C15H10F2O3. Chemical identification systems assign this compound the Chemical Abstracts Service registry number 951885-29-3, providing a unique identifier for database searches and regulatory documentation. The PubChem database catalogs this molecule under the compound identification number 24723209, facilitating cross-referencing across multiple chemical information platforms.

Structural analysis reveals the compound's molecular weight as 276.23 grams per mole, with computational chemistry calculations confirming this value through various modeling approaches. The three-dimensional molecular architecture demonstrates significant conformational flexibility around the central carbonyl linkage, allowing for multiple stable conformations depending on environmental conditions and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H10F2O3 | |

| Molecular Weight | 276.23 g/mol | |

| Chemical Abstracts Service Number | 951885-29-3 | |

| PubChem Compound Identification | 24723209 | |

| MDL Number | MFCD09801587 |

Position within benzophenone derivative family

Benzophenone derivatives constitute a vast family of organic compounds characterized by the presence of two aromatic rings connected through a carbonyl bridge, with this compound representing a specialized subset incorporating halogen substitution and heterocyclic functionality. The parent benzophenone structure, with the molecular formula (C6H5)2CO, serves as the foundational scaffold for numerous synthetic modifications, making it one of the most versatile building blocks in organic chemistry. Within this family, fluorinated derivatives occupy a particularly important position due to their enhanced chemical stability and unique electronic properties imparted by the strong carbon-fluorine bond.

The classification of this compound within the benzophenone family requires consideration of multiple structural features that distinguish it from simpler derivatives. The incorporation of fluorine atoms at the 3,4-positions of one aromatic ring significantly alters the electronic distribution throughout the molecule, creating regions of enhanced electrophilicity and modified reactivity patterns. Simultaneously, the ethylenedioxy bridge formation creates a fused ring system that restricts conformational freedom while introducing additional hydrogen bonding capabilities through the ether oxygen atoms.

Comparative analysis with other benzophenone derivatives reveals that dual substitution patterns, such as those found in this compound, represent advanced synthetic targets requiring sophisticated methodology for their preparation. The presence of both electron-withdrawing fluorine substituents and electron-donating ether functionality creates a unique electronic environment that influences both chemical reactivity and physical properties. This electronic modulation places the compound within a specialized category of benzophenone derivatives designed for specific applications requiring precise control over molecular properties.

Research into benzophenone derivatives has demonstrated their utility across numerous fields, from pharmaceutical applications to materials science, with each structural modification conferring distinct advantages. The specific combination of fluorine substitution and ethylenedioxy functionality positions this compound as a representative example of modern synthetic organic chemistry's ability to create molecules with tailored properties for specialized applications.

Historical context of fluorinated benzophenone development

The development of fluorinated benzophenone derivatives emerged from the broader evolution of organofluorine chemistry, which gained significant momentum during the mid-twentieth century as synthetic methodologies for introducing fluorine into organic molecules became more accessible. Early investigations into fluorinated aromatic compounds revealed the profound impact of fluorine substitution on molecular stability, with the carbon-fluorine bond representing one of the strongest single bonds in organic chemistry at approximately 480 kilojoules per mole. This exceptional bond strength, combined with fluorine's unique electronic properties, drove intensive research into developing synthetic routes for incorporating fluorine atoms into complex aromatic systems.

The specific development of fluorinated benzophenone derivatives built upon established synthetic routes for benzophenone preparation, including Friedel-Crafts acylation reactions and oxidative coupling methodologies. However, the introduction of fluorine atoms required adaptation of these classical approaches to accommodate the unique reactivity patterns of fluorinated intermediates. Research groups worldwide began investigating how fluorine substitution affected both the synthetic accessibility and final properties of benzophenone derivatives, leading to the development of specialized fluorination techniques.

Fluorinated benzophenones gained particular attention in pharmaceutical research due to their potential as multipotent agents, with studies demonstrating their effectiveness against various biological targets. The discovery that fluorine substitution could enhance binding affinity while improving metabolic stability prompted extensive structure-activity relationship studies, revealing optimal substitution patterns for different therapeutic applications. These investigations established fluorinated benzophenones as valuable lead compounds for drug development programs.

The evolution toward more complex fluorinated benzophenone derivatives, such as this compound, reflects advances in synthetic methodology that enable the simultaneous introduction of multiple functional groups. Modern synthetic approaches allow for precise control over substitution patterns, enabling the creation of molecules with carefully designed electronic and steric properties. This precision in molecular design has opened new applications for fluorinated benzophenones in materials science, where their unique properties can be exploited for specialized functions.

Significance in organofluorine chemistry

Within the broader context of organofluorine chemistry, this compound exemplifies several fundamental principles that govern the behavior of fluorinated organic compounds. The presence of two fluorine atoms in adjacent positions creates a unique electronic environment that demonstrates the cumulative effects of fluorine substitution on aromatic systems. The carbon-fluorine bond's exceptional strength and short length, approximately 1.4 Angstroms, combined with fluorine's high electronegativity of 3.98, results in significant bond polarization that influences the entire molecular framework.

The significance of this compound extends beyond its individual properties to encompass its role as a model system for understanding fluorine's impact on molecular geometry and reactivity. The 3,4-difluoro substitution pattern provides insights into how adjacent fluorine atoms influence each other's electronic effects, with implications for designing other fluorinated aromatic compounds. Research has shown that such substitution patterns can significantly alter the compound's dipole moment and polarizability, affecting intermolecular interactions and bulk properties.

From a synthetic chemistry perspective, this compound represents an achievement in selective fluorination methodology. The ability to introduce fluorine atoms at specific positions while maintaining the integrity of other functional groups demonstrates the sophistication of modern organofluorine synthetic techniques. This selectivity is crucial for developing compounds with precisely defined properties, as the position of fluorine substitution can dramatically affect biological activity and chemical stability.

The compound's dual nature, combining organofluorine characteristics with traditional organic functionality through the ethylenedioxy bridge, illustrates the versatility of modern synthetic approaches in creating hybrid molecules. This design strategy allows for the optimization of multiple molecular properties simultaneously, such as enhancing stability through fluorine incorporation while maintaining desired reactivity through the ether functionality. Such approaches represent the frontier of organofluorine chemistry, where traditional concepts merge with fluorine's unique properties to create molecules with unprecedented capabilities.

Research applications of this compound contribute to our understanding of structure-property relationships in organofluorine chemistry, providing data that informs the design of future fluorinated compounds. The systematic study of how fluorine substitution affects benzophenone derivatives offers insights applicable to numerous other chemical families, making this compound valuable not only for its intrinsic properties but also for its role in advancing organofluorine chemistry methodology.

Properties

IUPAC Name |

(3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYBYDHLKYXKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176185 | |

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-29-3 | |

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Ethylenedioxybenzophenone Moiety

The ethylenedioxy group is commonly introduced via the formation of a 1,4-benzodioxane ring system on the aromatic ring. According to related methods for preparing 3,4-ethylenedioxythiophene derivatives, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for ethylenedioxy ring formation. This involves:

- Starting from a dihydroxybenzene derivative,

- Reacting with ethylene glycol or a related ethylene oxide source,

- Using acid catalysis (e.g., sulfuric acid) under microwave heating conditions to promote ring closure and ether formation.

Microwave heating provides uniform and rapid heating, enabling efficient esterification or etherification reactions with fewer side reactions and higher yields compared to conventional heating methods.

Formation of the Benzophenone Core

The benzophenone structure is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. For 3,4-difluoro-3',4'-(ethylenedioxy)benzophenone, the synthetic route would involve:

- Reacting 3,4-difluorobenzoyl chloride with the ethylenedioxy-substituted aromatic compound,

- Using aluminum chloride or a similar catalyst under controlled temperature conditions,

- Followed by work-up and purification steps including crystallization.

This approach is consistent with processes used for other substituted benzophenones.

Purification and Crystallization

Purification typically involves selective crystallization from organic solvents such as ethyl acetate, methylene chloride, or mixtures with n-hexane. The crystallization process may be enhanced by controlling temperature gradients and solvent ratios to isolate the product in high purity and yield. For related benzophenone derivatives, yields range from 50% to 85%, depending on the exact substituents and reaction conditions.

Detailed Research Findings and Data Tables

Chemical Reactions Analysis

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Halogenated Ethylenedioxybenzophenones

The substitution of fluorine with other halogens (Cl, Br) significantly alters physicochemical and biological properties. Key analogs include:

Key Observations:

- Steric and Physical Properties: Bromine’s larger atomic size increases molecular weight and may reduce solubility in polar solvents compared to fluorine or chlorine derivatives . The chloro analog (CAS 101018-98-8) exhibits a defined melting point (107–108°C), suggesting higher crystallinity .

- Commercial Availability: The dichloro and bromo derivatives remain available for research, whereas the difluoro compound is discontinued, limiting its practical use .

Morpholinomethyl-Substituted Difluorobenzophenones

Compounds with morpholinomethyl groups exhibit distinct solubility and bioactivity profiles:

Key Observations:

- The morpholinomethyl group introduces tertiary amine functionality, improving water solubility and enabling interactions with biological targets (e.g., enzymes or receptors) .

- Fluorine’s presence may enhance metabolic stability compared to non-fluorinated analogs, making these compounds candidates for pharmaceutical development .

Dihydroxybenzophenones

Hydroxyl-group-containing analogs demonstrate contrasting reactivity and applications:

Key Observations:

- Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents but reducing stability under oxidative conditions compared to halogenated analogs .

- The chloro-dihydroxy derivative (CAS 134612-84-3) combines UV absorption (from Cl) with antioxidant activity, highlighting functional group synergy .

Biological Activity

3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone (DFEDB) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DFEDB is characterized by the presence of two fluorine atoms and an ethylenedioxy group attached to the benzophenone structure. The molecular formula is C16H14F2O3, and its structural features contribute significantly to its biological properties.

The biological activity of DFEDB can be attributed to its ability to interact with various cellular targets. The compound's structure allows it to participate in electron transfer processes, potentially influencing redox reactions within cells. This property may underlie its effects on cellular signaling pathways and gene expression.

Anticancer Activity

Research indicates that DFEDB exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

Antimicrobial Activity

DFEDB has also demonstrated antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored DFEDB's effects on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis.

- Antimicrobial Efficacy : Another investigation reported that DFEDB exhibited potent antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Toxicological Profile

While DFEDB shows promising biological activities, its toxicological profile requires careful consideration. Preliminary toxicity studies indicate that the compound has a moderate safety margin; however, further investigations are necessary to establish its safety for clinical use.

Q & A

Basic: What are the common synthetic routes for 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone, and how are they validated?

Answer:

The synthesis of this compound typically involves:

- Halogen substitution : Fluorine atoms are introduced via nucleophilic aromatic substitution using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) .

- Catalytic carbonylation : A palladium-catalyzed carbonylation reaction between 3,4-difluoroiodobenzene and 3',4'-(ethylenedioxy)benzoyl chloride, optimized with ligands like PPh₃ and CO gas at 60–80°C .

- Cross-coupling strategies : Suzuki-Miyaura coupling between fluorinated aryl boronic acids and ethylenedioxy-functionalized aryl halides, using Pd(PPh₃)₄ as a catalyst .

Validation : Reaction progress is monitored via TLC and GC-MS, with final purity confirmed by HPLC (>98%) and elemental analysis .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 4.2–4.5 ppm for ethylenedioxy protons) confirm structural motifs .

- IR spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1280 cm⁻¹ (C-O-C) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm deviation from theoretical values .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced: How can researchers optimize the yield of this compound in catalytic carbonylation reactions?

Answer:

Key parameters include:

- Catalyst loading : 2–5 mol% Pd(OAc)₂ with a 1:3 Pd:PPh₃ ratio to balance activity and cost .

- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., dehalogenation) while ensuring CO insertion efficiency .

- Solvent selection : DMF or NMP enhances solubility of aryl halides and intermediates .

- Reaction time : 12–24 hours under CO atmosphere (1–3 bar) maximizes conversion (>90%) .

Post-reaction : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield to 75–85% .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Answer:

- Multi-technique validation : Combine ¹H-¹³C HSQC and NOESY to assign overlapping signals caused by fluorine’s strong deshielding effects .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants (JF-F ≈ 8–12 Hz) to match experimental data .

- Isotopic labeling : Use deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid) to simplify complex splitting in crowded spectral regions .

Advanced: What methodologies assess the environmental persistence and endocrine disruption potential of this compound?

Answer:

- Persistence studies : Conduct OECD 301B biodegradability tests (28-day aerobic conditions) and hydrolytic stability assays (pH 4–9, 25–50°C) .

- Endocrine disruption :

- Analytical detection : Quantify environmental residues via LC-MS/MS (LOQ = 0.1 ng/L) with solid-phase extraction (C18 cartridges) .

Advanced: How can researchers design assays to investigate this compound’s inhibition of 5α-reductase or other enzymes?

Answer:

- Enzyme kinetics : Use recombinant human 5α-reductase (Type I/II) with testosterone as substrate. Measure NADPH consumption (ΔA₃₄₀) or DHT production via LC-MS .

- Competitive inhibition assays : Vary substrate concentration (0.1–10 μM) and fit data to Lineweaver-Burk plots to determine Ki .

- Molecular docking : AutoDock Vina predicts binding interactions with the enzyme’s active site (e.g., Van der Waals contacts with Phe306) .

- In vivo validation : Use androgen-dependent cell lines (e.g., LNCaP) to assess PSA expression via qPCR .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., fluorination) .

- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce metal leaching and enable ≥5 reuse cycles .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

- Process analytics : Implement PAT tools (e.g., in-line FTIR) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.